2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
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Overview
Description
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione is a complex organic compound that features both an indene and an isoindole moiety. The presence of fluorine atoms in the isoindole ring enhances its chemical stability and reactivity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification techniques plays a crucial role in optimizing the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism by which 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde share structural similarities and are used in similar applications.
Fluorinated Isoindoles: Other fluorinated isoindole compounds exhibit comparable chemical properties and reactivity
Uniqueness
What sets 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1-3-dione apart is the combination of the indene and isoindole moieties with multiple fluorine atoms, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
Biological Activity
The compound 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione is a member of the isoindole family and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be described by the following molecular formula:
Property | Description |
---|---|
Molecular Formula | C14H8F4N2O2 |
Molecular Weight | 320.22 g/mol |
CAS Number | Not available in current databases |
Antimicrobial Activity
Isoindoles are also known for their antimicrobial properties. A study highlighted that certain isoindole derivatives exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Many isoindole derivatives act as enzyme inhibitors targeting kinases and other proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.
- DNA Interaction : Certain isoindoles have been shown to intercalate DNA strands disrupting replication processes.
Case Studies
Several case studies have explored the biological activity of isoindole derivatives:
- Case Study 1 : A study on a related tetrafluoroisoindole derivative demonstrated significant cytotoxicity against human leukemia cells (K562) with an IC50 value of 8 µM. The study attributed this effect to apoptosis induction via caspase activation .
- Case Study 2 : In another investigation involving a series of isoindole derivatives, researchers observed antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Properties
IUPAC Name |
2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKYZPZDYNMTH-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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